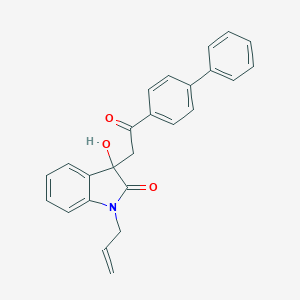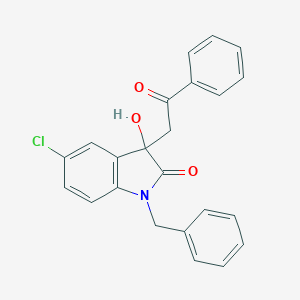
1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BI-78D3 and has a molecular weight of 445.54 g/mol.
作用機序
The mechanism of action of BI-78D3 involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer activity, BI-78D3 has been shown to have other biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. BI-78D3 has also been shown to inhibit the growth of bacteria and fungi, indicating potential applications as an antimicrobial agent.
実験室実験の利点と制限
One advantage of BI-78D3 is its relatively simple synthesis method, which makes it accessible for laboratory experimentation. However, one limitation is its low solubility in water, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on BI-78D3. One potential area of study is the development of more water-soluble derivatives of this compound to improve its efficacy in certain experiments. Additionally, further studies are needed to investigate the potential use of BI-78D3 as an antimicrobial agent. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.
合成法
The synthesis of BI-78D3 involves the reaction between 2-biphenyl-4-carboxaldehyde and allylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting product is then reacted with indole-2,3-dione to yield BI-78D3.
科学的研究の応用
BI-78D3 has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BI-78D3 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
1-Allyl-3-(2-biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C25H21NO3 |
分子量 |
383.4 g/mol |
IUPAC名 |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C25H21NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,29H,1,16-17H2 |
InChIキー |
SPUPGXQHYOHJHJ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214571.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214576.png)
![5-chloro-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214579.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214582.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214584.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214588.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214593.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-1-butyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214595.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)

![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214601.png)